molecular formula C18H16N2O4 B579602 Diethyl phenazine-1,4-dicarboxylate CAS No. 17353-92-3

Diethyl phenazine-1,4-dicarboxylate

Cat. No.: B579602
CAS No.: 17353-92-3
M. Wt: 324.336
InChI Key: WARKDGHIWSJABN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl phenazine-1,4-dicarboxylate is a derivative of phenazine, a nitrogen-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl phenazine-1,4-dicarboxylate typically involves the condensation of 1,2-diaminobenzene with diethyl oxalate under acidic conditions. This reaction forms the phenazine core with diethyl ester groups at the 1 and 4 positions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the condensation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation reaction, and advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Diethyl phenazine-1,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Diethyl phenazine-1,4-dicarboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of diethyl phenazine-1,4-dicarboxylate involves its ability to intercalate with DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. Additionally, the compound can generate reactive oxygen species (ROS), leading to oxidative stress and cell death in microbial and cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl phenazine-1,4-dicarboxylate is unique due to its diethyl ester groups, which enhance its solubility and reactivity compared to other phenazine derivatives. This makes it a versatile compound for various chemical reactions and applications .

Properties

CAS No.

17353-92-3

Molecular Formula

C18H16N2O4

Molecular Weight

324.336

IUPAC Name

diethyl phenazine-1,4-dicarboxylate

InChI

InChI=1S/C18H16N2O4/c1-3-23-17(21)11-9-10-12(18(22)24-4-2)16-15(11)19-13-7-5-6-8-14(13)20-16/h5-10H,3-4H2,1-2H3

InChI Key

WARKDGHIWSJABN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C2=NC3=CC=CC=C3N=C12)C(=O)OCC

Synonyms

1,4-Phenazinedicarboxylic acid diethyl ester

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.